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This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals on the clinical trial dosages of fezolinetant, a non-

hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to

severe vasomotor symptoms (VMS) associated with menopause.

Introduction
Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly

known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the

kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in

the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to

restore the balance in the brain's temperature control center, thereby reducing the frequency

and intensity of VMS.[2][3]

Quantitative Data Summary
The following tables summarize the dosages of fezolinetant used in key clinical trials and the

approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials
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Clinical Trial Phase
Dosages
Investigated

Frequency

Phase 2a 2a 90 mg Twice Daily

VESTA (Phase 2b) 2b
15 mg, 30 mg, 60 mg,

90 mg
Twice Daily

30 mg, 60 mg, 120 mg Once Daily

SKYLIGHT 1 3 30 mg, 45 mg Once Daily

SKYLIGHT 2 3 30 mg, 45 mg Once Daily

SKYLIGHT 4 3 30 mg, 45 mg Once Daily

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

Parameter Recommendation

Recommended Dose 45 mg

Frequency Orally once daily

Administration
With or without food, swallowed whole with

liquid. Do not cut, crush, or chew.[9][10][11]

Missed Dose

If a dose is missed, it should be taken as soon

as possible, unless the next scheduled dose is

within 12 hours.[9][12][13]

This information is based on current prescribing guidelines.[9][10][11][12][13]

Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal Phase 3

clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).
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Protocol 1: Patient Screening and Enrollment
Objective: To select a suitable population of postmenopausal women experiencing moderate to

severe VMS.

Inclusion Criteria:

Age: 40 to 65 years.[6][7][14]

Menopausal Status: Confirmed postmenopausal status.[15]

VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per

day.[6][7][14]

Informed Consent: Willingness to provide written informed consent.[14]

Exclusion Criteria:

Use of hormone therapy or other medications that could affect VMS.

History of conditions that would contraindicate the use of the study drug.

Known cirrhosis, severe renal impairment, or end-stage renal disease.[10]

Concomitant use of CYP1A2 inhibitors.[10]

Procedure:

Obtain written informed consent from all potential participants.[14]

Conduct a comprehensive medical history and physical examination.

Administer a daily VMS diary for a screening period to confirm the frequency and severity of

hot flashes.[14]

Collect baseline blood samples for laboratory assessments, including liver function tests

(ALT, AST, alkaline phosphatase, and bilirubin).[9][10]
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Review all screening data to confirm eligibility based on the predefined inclusion and

exclusion criteria.

Protocol 2: Treatment Administration and Monitoring
Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for

safety and efficacy.

Materials:

Fezolinetant tablets (30 mg and 45 mg).[6][7]

Matching placebo tablets.[6][7]

Patient diaries for recording VMS frequency and severity.

Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

Procedure:

Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses

of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6]

[7]

Drug Administration: Instruct participants to take one tablet orally at approximately the same

time each day, with or without food.[9][11][12] The tablet should be swallowed whole with

liquid and not be cut, crushed, or chewed.[9][10][11]

Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in

the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14]

Participants should record the frequency and severity of their VMS daily in a diary.

Safety Monitoring:

Monitor for treatment-emergent adverse events (TEAEs) at each study visit.[16]

Perform hepatic laboratory tests at baseline, and then monthly for the first three months,

followed by assessments at 6 and 9 months after initiation of therapy.[10]
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Protocol 3: Extension Phase
Objective: To evaluate the long-term safety and efficacy of fezolinetant.

Procedure:

Participants who complete the initial 12-week double-blind phase are eligible to enter a 40-

week or 52-week active-treatment extension period.[4][14]

Participants who were initially on fezolinetant continue with their assigned dose.[4][14]

Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or

45 mg once daily.[4][14]

Continue to monitor for safety and efficacy as described in Protocol 2 throughout the

extension phase.
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Caption: Fezolinetant's mechanism of action in the hypothalamus.
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Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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